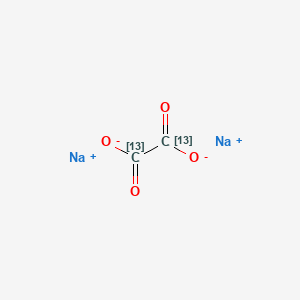
Sodium oxalate-13C2
Numéro de catalogue B1602490
Poids moléculaire: 135.984 g/mol
Clé InChI: ZNCPFRVNHGOPAG-BQTCFENJSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05314806
Procedure details


Causticisation with lime slurry then converts the sodium carbonate and bicarbonate to sodium hydroxide. The recovery of sodium hydroxide from the effluent results in soda savings of approximately 0.6 tonne/tonne of sodium oxalate. It is estimated that this will result in savings of over 5600 tonnes per annum at the Worsley Alumina refinery alone.
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[C:7](=O)([OH:9])[O-:8].[OH-].[Na+]>>[OH-:2].[Na+:5].[C:7]([O-:9])(=[O:8])[C:1]([O-:3])=[O:4].[Na+:5].[Na+:5] |f:0.1.2,4.5,6.7,8.9.10|
|
Inputs


Step One
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05314806
Procedure details


Causticisation with lime slurry then converts the sodium carbonate and bicarbonate to sodium hydroxide. The recovery of sodium hydroxide from the effluent results in soda savings of approximately 0.6 tonne/tonne of sodium oxalate. It is estimated that this will result in savings of over 5600 tonnes per annum at the Worsley Alumina refinery alone.
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[C:7](=O)([OH:9])[O-:8].[OH-].[Na+]>>[OH-:2].[Na+:5].[C:7]([O-:9])(=[O:8])[C:1]([O-:3])=[O:4].[Na+:5].[Na+:5] |f:0.1.2,4.5,6.7,8.9.10|
|
Inputs


Step One
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
